molecular formula C16H17N3O B11423959 N-[(5-methylfuran-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine

N-[(5-methylfuran-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine

Cat. No.: B11423959
M. Wt: 267.33 g/mol
InChI Key: QROYREAHPUIBAY-UHFFFAOYSA-N
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Description

N-[(5-METHYLFURAN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-METHYLFURAN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.

    Substitution with 5-Methylfuran-2-ylmethyl Group:

    Addition of Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzodiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogenated compounds (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium carbonate) are frequently employed.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole and furan derivatives.

Scientific Research Applications

N-[(5-METHYLFURAN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-METHYLFURAN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-furanmethanamine: Shares the furan ring structure but lacks the benzodiazole core.

    1H-Benzodiazole-2-amine: Contains the benzodiazole core but lacks the furan and prop-2-en-1-yl substituents.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-1-prop-2-enylbenzimidazol-2-amine

InChI

InChI=1S/C16H17N3O/c1-3-10-19-15-7-5-4-6-14(15)18-16(19)17-11-13-9-8-12(2)20-13/h3-9H,1,10-11H2,2H3,(H,17,18)

InChI Key

QROYREAHPUIBAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC2=NC3=CC=CC=C3N2CC=C

Origin of Product

United States

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